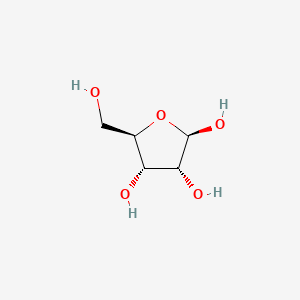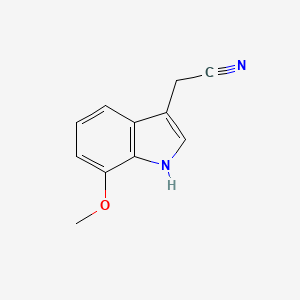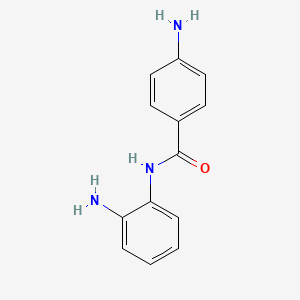
Dinaline
Overview
Description
Dinaline is an antineoplastic agent and a precursor to CI-994 . It induces reversible changes in amino acid transport, protein metabolism, and DNA synthesis . It shows antiproliferative effects and antitumor effects in vivo . The CAS Number for Dinaline is 58338-59-3 .
Molecular Structure Analysis
Dinaline has a molecular formula of C13H13N3O . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .Physical And Chemical Properties Analysis
Dinaline has a molecular formula of C13H13N3O . It is soluble in DMSO to 100 mM and in ethanol to 25 mM (with warming) . More specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
Antineoplastic Agent
Dinaline has been identified as a new antineoplastic agent . It has been used in experiments involving the human colon carcinoma cell line SW 707 . After exposure to Dinaline, a significant enhancement of fluorodeoxyglucose (FdGlc) uptake was observed, indicating its potential as an antineoplastic agent .
Metabolic Effects
The metabolic effects of Dinaline have been studied extensively. It has been found that Dinaline can cause a 2.0 to 3.5-fold increase in FdGlc uptake . This enhanced uptake has been used as a basis for combination treatments .
Combination Treatments
Dinaline has been used in combination treatments based on its metabolic effects . Specifically, it has been combined with 2-deoxyglucose (dGlc), an antimetabolite to enzymes involved in glucose metabolism . This combination has been found to have a synergistic effect, leading to a significant decrease in cell number compared to monotherapy with Dinaline .
Antitumor Activity
Dinaline, specifically its acetylated derivative CI-994, has demonstrated significant antitumor activity in vitro and in vivo against a broad spectrum of murine and human tumor models . These include leukemia, pancreatic, colon, and mammary carcinomas, osteogenic sarcoma, and prostate carcinomas .
Cerebrospinal Fluid Penetration
CI-994, the acetylated derivative of Dinaline, has been found to have excellent cerebrospinal fluid (CSF) penetration after intravenous administration . This suggests a potential role for Dinaline and its derivatives in the treatment of central nervous system neoplasms .
Leukemia Treatment
Dinaline has been evaluated for its efficacy and toxicity in the treatment of leukemia . Specifically, it has been tested in the Brown Norway acute myelocytic leukemia model, which is a relevant preclinical model for human acute myelocytic leukemia .
Future Directions
Dinaline was initially developed by Pfizer Inc., but its global highest R&D status is now discontinued .
Relevant Papers One relevant paper titled “Dinaline: a new oral drug against leukemia? Preclinical studies in a relevant rat model for human acute myelocytic leukemia (BNML)” discusses the efficacy of Dinaline against leukemia .
Mechanism of Action
Target of Action
Dinaline, also known as Acetyldinaline , is a pharmacologically active compound . It has been found to exhibit high antineoplastic activity in a series of slowly growing tumors .
Mode of Action
It is known to induce reversible changes in amino acid transport, protein metabolism, and DNA synthesis . This suggests that Dinaline interacts with its targets to alter these fundamental cellular processes, which may result in the inhibition of cell growth and proliferation .
Biochemical Pathways
These processes are crucial for cell growth and proliferation, so their alteration by Dinaline could lead to its antineoplastic effects .
Pharmacokinetics
A study on a related compound, ci-994, showed that it has a triexponential or biexponential elimination from plasma with a terminal half-life of 74 ± 25 hours . The volume of distribution was 15.5 ± 1.8 L/m², and the clearance was 40 ± 6 ml/min/m² . The area under the concentration-time curve (AUC) for an 80-mg/m² dose was 125 ± 17 μM·hr . CI-994 was first detected in cerebrospinal fluid (CSF) at the completion of the intravenous infusion . The AUC CSF:AUC plasma ratio was 43 ± 10% . These data suggest that Dinaline may have similar pharmacokinetic properties.
Result of Action
Dinaline shows antiproliferative effects and antitumor effects in vivo . It has been found to exhibit high antineoplastic activity in a series of slowly growing tumors such as chemically induced rat mammary and colorectal carcinomas, osteosarcoma C22LR and Brown . In vitro and in vivo studies have shown that Dinaline can cause a significant decrease in cell number, indicating its potential as an antineoplastic agent .
properties
IUPAC Name |
4-amino-N-(2-aminophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,14-15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMGHALXLXKCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046114 | |
| Record name | Dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Dinaline | |
CAS RN |
58338-59-3 | |
| Record name | Dinaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58338-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinalin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058338593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyldinaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16142 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC-328786 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DINALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9G4Z82PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


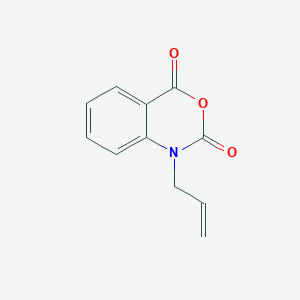

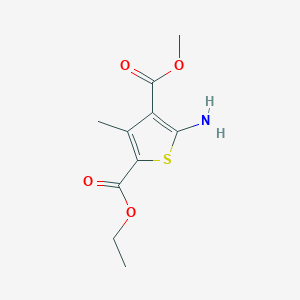
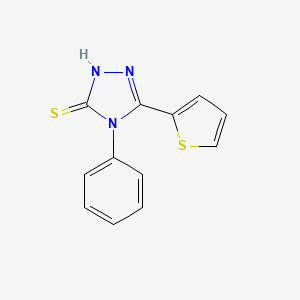
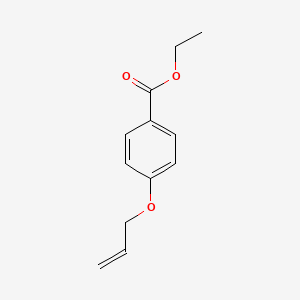
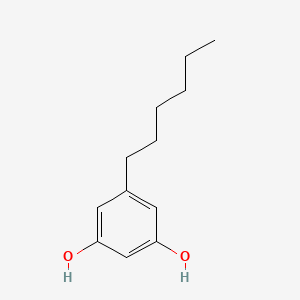

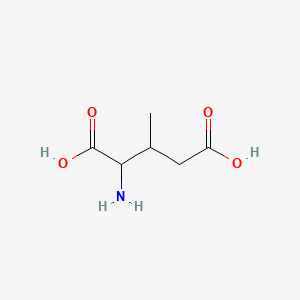


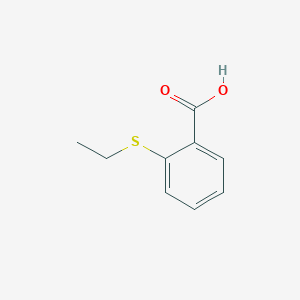
![2-[(2-Formamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B1595415.png)
